
2,3-Bis(4-methoxyphenyl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(4-methoxyphenyl)pyrazine is an organic compound belonging to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 2 and 3 positions of the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Bis(4-methoxyphenyl)pyrazine can be synthesized through a one-pot reaction involving the condensation of 4,4’-dimethoxybenzophenone with (1R,2R)-(+)-1,2-diphenylethylenediamine in the presence of acetic acid . The reaction mixture is heated, leading to the formation of the desired pyrazine derivative. The product can be purified by recrystallization from a suitable solvent mixture, such as trichloromethane and methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration.
化学反应分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrazine ring.
科学研究应用
2,3-Bis(4-methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, targeting specific biological pathways.
作用机制
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
相似化合物的比较
Similar Compounds
2,3-Diphenylpyrazine: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Bis(4-hydroxyphenyl)pyrazine: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.
2,3-Bis(4-chlorophenyl)pyrazine:
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazine is unique due to the presence of methoxy groups, which influence its chemical reactivity, solubility, and biological activity. These functional groups enhance its potential as a versatile scaffold for the development of new compounds with diverse applications in various fields .
属性
CAS 编号 |
92405-83-9 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
2,3-bis(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-18(20-12-11-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChI 键 |
BCMQEWWLHAXCJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC=CN=C2C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


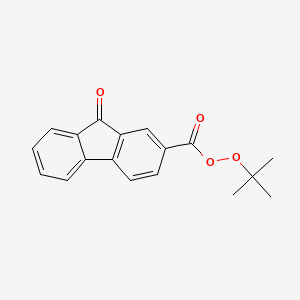
![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)

![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)
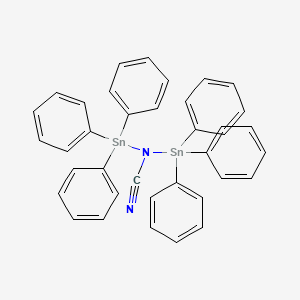
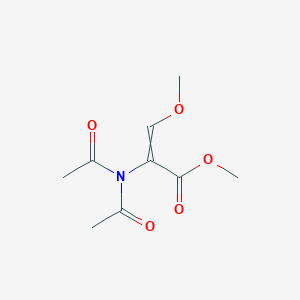
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
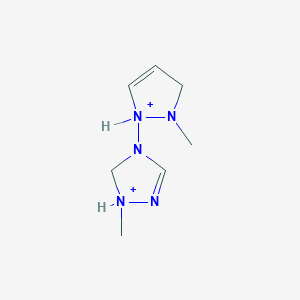
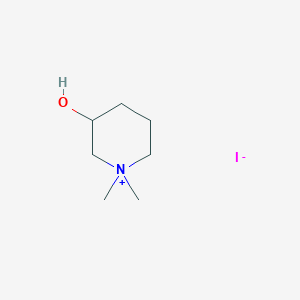

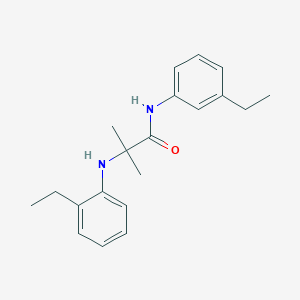
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
